molecular formula C11H13ClF3NO3 B1417216 Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride CAS No. 1171558-96-5

Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride

Cat. No. B1417216
M. Wt: 299.67 g/mol
InChI Key: OBORESBJWJFYMZ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1171558-96-5 . It has a molecular weight of 299.68 . The IUPAC name for this compound is “methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride” and its Inchi Code is 1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride” can be represented by its Inchi Code: 1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 299.68 .

Scientific Research Applications

  • Asymmetric Synthesis in Pharmaceuticals : A study by Narsaiah and Kumar (2011) focused on the asymmetric synthesis of a related compound, which is a key step in the production of certain pharmaceuticals (A. Narsaiah & J. Kumar, 2011).

  • Biocatalysis in Drug Research : Li et al. (2013) explored the biocatalysis of β-amino acids, important in pharmaceutical intermediates, using microorganisms that could produce specific amino acids including those structurally similar to the compound (Yi Li et al., 2013).

  • Synthesis of Derivatives for Chemical Studies : Tye and Skinner (2002) described the synthesis of a range of derivatives of a similar compound, demonstrating the importance of such compounds in chemical research (Heather Tye & Catharine L. Skinner, 2002).

  • Antimicrobial Agent Synthesis : Doraswamy and Ramana (2013) conducted research on synthesizing substituted phenyl azetidines, which potentially have antimicrobial properties. This work illustrates the compound's relevance in developing new antimicrobial agents (K. Doraswamy & P. Ramana, 2013).

  • Herbicide Research : Research by Shimabukuro et al. (1978) on a structurally similar compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, revealed its potential as a selective herbicide, indicating the wider applications of these types of compounds in agriculture (M. Shimabukuro et al., 1978).

  • Investigation in Antimalarial Activity : A study by Werbel et al. (1986) on compounds structurally related to the one demonstrated their potential in antimalarial activity, highlighting the importance of these compounds in medical research (L. M. Werbel et al., 1986).

  • Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) investigated the polymorphism in an investigational pharmaceutical compound structurally related to Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride, indicating the compound's relevance in the development of pharmaceuticals (F. Vogt et al., 2013).

  • Novel Imidazo [1,2-a]pyrimidine Compounds Synthesis : Liu (2013) conducted research on synthesizing novel imidazo [1,2-a]pyrimidine compounds, demonstrating the compound's relevance in the synthesis of new chemical entities (J. Liu, 2013).

Safety And Hazards

The safety information available indicates that “Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride” has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are not specified .

properties

IUPAC Name

methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBORESBJWJFYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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